molecular formula C17H12F2N4S2 B10941697 (7Z)-3-(difluoromethyl)-7-[(5-methylthiophen-2-yl)methylidene]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

(7Z)-3-(difluoromethyl)-7-[(5-methylthiophen-2-yl)methylidene]-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10941697
M. Wt: 374.4 g/mol
InChI Key: UWPONUIJVLTJTI-LCYFTJDESA-N
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Description

3-(DIFLUOROMETHYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a difluoromethyl group, a thienylmethylidene group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIFLUOROMETHYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a thiocarbonyl compound to form the triazole ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of the triazole intermediate with a suitable thiadiazine precursor.

    Introduction of the Thienylmethylidene Group: The thienylmethylidene group is introduced through a condensation reaction with a thienyl aldehyde.

    Final Cyclization and Purification: The final step involves cyclization to form the complete triazolothiadiazine structure, followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(DIFLUOROMETHYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenyl groups, leading to the formation of sulfoxides and quinones.

    Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, quinones, and other oxidized derivatives.

    Reduction: Methylated derivatives.

    Substitution: Various substituted triazolothiadiazine derivatives.

Scientific Research Applications

3-(DIFLUOROMETHYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(DIFLUOROMETHYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit various enzymes, such as proteases and kinases, by binding to their active sites.

    Modulate Receptors: It can modulate the activity of certain receptors, such as G-protein coupled receptors, leading to changes in cellular signaling pathways.

    Induce Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

3-(DIFLUOROMETHYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can be compared with other similar compounds, such as:

    Triazolothiadiazines: These compounds share the triazolothiadiazine core structure but differ in the substituents attached to the core. They may have different biological activities and chemical properties.

    Difluoromethylated Compounds: These compounds contain the difluoromethyl group and may have similar chemical reactivity but different biological activities.

    Thienylmethylidene Compounds: These compounds contain the thienylmethylidene group and may have similar biological activities but different chemical reactivity.

The uniqueness of 3-(DIFLUOROMETHYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE lies in its combination of these functional groups, which confer specific chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C17H12F2N4S2

Molecular Weight

374.4 g/mol

IUPAC Name

(7Z)-3-(difluoromethyl)-7-[(5-methylthiophen-2-yl)methylidene]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H12F2N4S2/c1-10-7-8-12(24-10)9-13-14(11-5-3-2-4-6-11)22-23-16(15(18)19)20-21-17(23)25-13/h2-9,15H,1H3/b13-9-

InChI Key

UWPONUIJVLTJTI-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=NN3C(=NN=C3S2)C(F)F)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NN3C(=NN=C3S2)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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